4-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride
Overview
Description
4-(Aminomethyl)-N-(butan-2-yl)benzamide hydrochloride is an organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzamide core substituted with an aminomethyl group and a butan-2-yl group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride typically involves the following steps:
Starting Materials: Benzamide, formaldehyde, and butan-2-amine.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium under acidic conditions to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Optimized Reaction Conditions: Controlled temperature and pH to maximize the efficiency of the reaction.
Purification: Crystallization or recrystallization techniques to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)-N-(butan-2-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Primary or secondary amines.
Substitution Products: Various substituted benzamides.
Chemistry:
Synthetic Intermediate: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in certain catalytic processes.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Protein Binding: Studied for its binding affinity to various proteins, which can be useful in drug design.
Medicine:
Pharmacological Studies: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Drug Development: Serves as a lead compound in the development of new pharmaceuticals.
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the butan-2-yl group provides hydrophobic interactions, enhancing binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Inhibits enzymes by mimicking natural substrates or binding to allosteric sites.
Receptors: Modulates receptor activity by binding to ligand-binding domains, affecting signal transduction pathways.
Comparison with Similar Compounds
4-(Aminomethyl)benzamide: Lacks the butan-2-yl group, resulting in different chemical properties and biological activities.
N-(Butan-2-yl)benzamide: Lacks the aminomethyl group, affecting its reactivity and applications.
Uniqueness: 4-(Aminomethyl)-N-(butan-2-yl)benzamide hydrochloride is unique due to the presence of both the aminomethyl and butan-2-yl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry.
Biological Activity
4-(Aminomethyl)-N-(butan-2-yl)benzamide hydrochloride is an organic compound notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a benzamide structure with an aminomethyl substituent and a butan-2-yl group. Its molecular formula is C_{12}H_{18}ClN_{3}O, with a molecular weight of approximately 242.74 g/mol. The presence of the aminomethyl group enhances hydrogen bonding capabilities, while the butan-2-yl group contributes to hydrophobic interactions, facilitating binding to biological targets.
The biological activity of this compound can be attributed to its interactions with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzyme activity by mimicking substrates or binding to allosteric sites, thereby modulating biochemical pathways.
- Receptor Modulation : It can influence receptor function, affecting signal transduction pathways critical in various physiological processes.
Biological Activities
Research has indicated several significant biological activities associated with this compound:
- Antiviral Activity : Studies have shown that derivatives of 4-(aminomethyl)benzamide exhibit inhibitory effects against viruses, including Ebola and Marburg viruses. Compounds such as CBS1118 demonstrated effective antiviral properties with EC50 values below 10 μM .
- Anti-inflammatory Effects : In vitro studies have revealed that related compounds can suppress the expression of inflammatory cytokines such as IL-1β and IL-6, suggesting potential applications in treating inflammatory diseases .
- Anticancer Potential : The compound has been explored for its cytotoxic effects against various cancer cell lines. Certain analogues showed potent inhibitory activity against receptor tyrosine kinases involved in cancer progression .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Table 1: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Antiviral | Inhibits Ebola and Marburg viruses | |
Anti-inflammatory | Reduces IL-1β and IL-6 mRNA expression | |
Anticancer | Inhibits receptor tyrosine kinases |
Detailed Research Findings
- Antiviral Studies : A study focused on the entry inhibition of Ebola virus by 4-(aminomethyl)benzamides demonstrated that specific structural modifications could enhance antiviral potency. The research indicated that compounds with certain substituents showed improved selectivity and effectiveness against viral entry mechanisms .
- Anti-inflammatory Mechanism : Research involving LPS-induced inflammation models demonstrated that compounds derived from the aminobenzamide framework could significantly lower levels of pro-inflammatory cytokines without causing hepatotoxicity, indicating a favorable safety profile for potential therapeutic use .
- Cytotoxicity in Cancer Models : Investigations into the cytotoxic effects of various derivatives showed that some compounds exhibited over 90% inhibition against specific cancer cell lines at low concentrations, suggesting their potential as anticancer agents .
Properties
IUPAC Name |
4-(aminomethyl)-N-butan-2-ylbenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-3-9(2)14-12(15)11-6-4-10(8-13)5-7-11;/h4-7,9H,3,8,13H2,1-2H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFXHUVMPQEKFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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